2-(2-Bromo-6-chloropyridin-4-YL)ethanamine
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Overview
Description
2-(2-Bromo-6-chloropyridin-4-yl)ethanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-chloropyridin-4-yl)ethanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method is the bromination of 2-chloro-4-pyridinecarboxaldehyde, followed by reduction and subsequent amination with ethylenediamine. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-chloropyridin-4-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(2-Bromo-6-chloropyridin-4-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-chloropyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloropyridin-2-yl)ethanamine
- 4-Chloropyridine
- 2-Bromo-4-chloropyridine
- 3-Amino-4-chloropyridine
Uniqueness
2-(2-Bromo-6-chloropyridin-4-yl)ethanamine is unique due to the specific positioning of bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C7H8BrClN2 |
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Molecular Weight |
235.51 g/mol |
IUPAC Name |
2-(2-bromo-6-chloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8BrClN2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2 |
InChI Key |
CHKUYUDPOWRIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)CCN |
Origin of Product |
United States |
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